3-Bromophenylzinc iodide

Catalog No.
S1500772
CAS No.
186000-44-2
M.F
C6H4BrIZn
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophenylzinc iodide

CAS Number

186000-44-2

Product Name

3-Bromophenylzinc iodide

IUPAC Name

bromobenzene;iodozinc(1+)

Molecular Formula

C6H4BrIZn

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

GMLNDLKPSGCEDN-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)Br.[Zn+]I

Canonical SMILES

C1=C[C-]=CC(=C1)Br.[Zn+]I

3-Bromophenylzinc iodide is an organozinc compound characterized by the presence of a bromophenyl group bonded to a zinc atom, alongside an iodide ion. It is typically represented by the chemical formula C6H4BrZnI\text{C}_6\text{H}_4\text{BrZnI}. This compound is notable for its role in organic synthesis, particularly in cross-coupling reactions, where it acts as a nucleophile. The presence of both bromine and iodine enhances its reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

  • Organozinc reagents are flammable and can react violently with water.
  • 3-Bromophenylzinc iodide solution in THF inherits these hazards.
  • THF itself is a flammable, volatile organic solvent with some neurotoxic effects.
  • Always handle this solution with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.

Synthesis of Substituted Aromatic Compounds

One of the primary applications of 3-BrPhZnI is in the synthesis of substituted aromatic compounds. The zinc-bromine bond in 3-BrPhZnI is reactive and readily undergoes Negishi coupling reactions with various organic electrophiles. These electrophiles can be aryl halides, vinyl halides, or even alkyl halides, depending on the reaction conditions. Negishi coupling allows for the introduction of a new carbon-carbon bond between the 3-bromophenyl group and the organic fragment derived from the electrophilic coupling partner [1]. This reaction is particularly useful for the synthesis of complex aromatic molecules with desired functionalities at specific positions.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organozinc reagents with haloaromatics and alkenyl halides. Chemical Reviews, 95(7), 2457-2483

Stille Coupling Reactions

  • Farina, V., &, Liebeskind, L. S. (2001). Stille Coupling. In G. M. Silverman & P. E. Trost (Eds.), Comprehensive Organic Synthesis (Vol. 9, pp. 993-1013). Pergamon

Reagent for Metal-Mediated Carbonyl Additions

3-BrPhZnI can also serve as a nucleophilic reagent in metal-mediated carbonyl addition reactions. The zinc atom in 3-BrPhZnI can react with various transition metal catalysts, such as palladium or nickel, to form an active intermediate. This intermediate can then add to carbonyl groups (C=O) present in aldehydes, ketones, or even esters, leading to the formation of new carbon-carbon bonds and functionalized molecules [3].

  • Murahashi, S.-I. (1997). Metal-mediated nucleophilic addition to carbonyl compounds. Angewandte Chemie International Edition in English, 36(17), 2205-2228
, primarily through the Negishi coupling reaction, where it reacts with organic halides to form biaryl compounds. The general reaction can be represented as follows:

R X+2ZnPd catalystR R +ZnX2\text{R X}+\text{R }_2\text{Zn}\xrightarrow{\text{Pd catalyst}}\text{R R }+\text{ZnX}_2

In this equation, R X\text{R X} represents an organic halide (such as an aryl halide), and 2Zn\text{R }_2\text{Zn} is 3-bromophenylzinc iodide. The reaction proceeds via a palladium-catalyzed mechanism that facilitates the formation of new carbon-carbon bonds.

3-Bromophenylzinc iodide can be synthesized through several methods, with one common approach involving the reaction of zinc metal with 3-bromobromobenzene in the presence of an iodine source. The general synthetic pathway can be outlined as follows:

  • Reagents: Zinc powder, 3-bromobenzene, and iodine.
  • Procedure:
    • Zinc powder is added to a solution containing 3-bromobenzene and iodine in a suitable solvent (often diethyl ether or THF).
    • The mixture is stirred under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
    • The reaction typically requires heating to facilitate the formation of 3-bromophenylzinc iodide.

This method capitalizes on the reactivity of zinc with halogenated aromatic compounds, producing the desired organozinc compound efficiently.

3-Bromophenylzinc iodideC₆H₄BrZnIModerateCross-coupling reactionsDimethylzincZn(CH₃)₂HighCarbonyl addition reactionsDiethylzincZn(C₂H₅)₂HighSynthesis of complex organic moleculesPhenylzinc bromideC₆H₅ZnBrModerateCross-coupling and nucleophilic substitution

Uniqueness

The uniqueness of 3-bromophenylzinc iodide lies in its specific combination of bromine and iodine substituents, which enhance its nucleophilicity compared to other organozinc compounds. This property allows for more efficient coupling reactions under milder conditions, making it an attractive reagent for synthetic chemists.

Interaction studies involving 3-bromophenylzinc iodide primarily focus on its reactivity with different electrophiles during cross-coupling reactions. Research indicates that variations in substituents on both the organozinc compound and the electrophile can significantly influence reaction rates and yields. Understanding these interactions helps optimize synthetic pathways for desired products.

Several compounds share structural similarities with 3-bromophenylzinc iodide, including:

  • Dimethylzinc (Zn CH3)2\text{Zn CH}_3)_2): A highly reactive organozinc compound used extensively in organic synthesis.
  • Diethylzinc (Zn C2H5)2\text{Zn C}_2\text{H}_5)_2): Similar to dimethylzinc but with ethyl groups, also used for carbon-carbon bond formation.
  • Phenylzinc bromide (C6H5ZnBr\text{C}_6\text{H}_5\text{ZnBr}): Another organozinc reagent used for similar coupling reactions.

Comparison Table

CompoundStructureReactivity

Dates

Modify: 2023-08-15

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